molecular formula C22H17ClN2O3 B4974708 N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide

N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide

Cat. No. B4974708
M. Wt: 392.8 g/mol
InChI Key: HDWAVTNAYCCUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide, also known as ACPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. ACPCA is a benzamide derivative and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2 activity, N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has also been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has been found to exhibit antioxidant activity, which may contribute to its anti-inflammatory and antitumor effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide in lab experiments is its specificity for COX-2 inhibition. N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has been found to be a selective inhibitor of COX-2, with minimal effects on COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This specificity makes N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide a valuable tool for studying the role of COX-2 in inflammation and pain.
One of the limitations of using N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide in lab experiments is its potential toxicity. N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments. In addition, N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of inflammation, pain, and cancer. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes and signaling pathways. Finally, more research is needed to establish the safety and efficacy of N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide in humans, which may lead to its development as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide involves the reaction of 4-acetylphenyl isocyanate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 3-aminobenzoic acid to obtain N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide. The overall synthesis route is shown below:

Scientific Research Applications

N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has been extensively studied in scientific research due to its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.

properties

IUPAC Name

N-[3-[(4-acetylphenyl)carbamoyl]phenyl]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-14(26)15-9-11-17(12-10-15)24-21(27)16-5-4-6-18(13-16)25-22(28)19-7-2-3-8-20(19)23/h2-13H,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWAVTNAYCCUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[(4-acetylphenyl)carbamoyl]phenyl]-2-chlorobenzamide

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